molecular formula C7H11NS B15367656 (1S)-1-(thiophen-2-yl)propan-1-amine CAS No. 473732-91-1

(1S)-1-(thiophen-2-yl)propan-1-amine

Cat. No.: B15367656
CAS No.: 473732-91-1
M. Wt: 141.24 g/mol
InChI Key: MKSQLXYFWYXTSM-LURJTMIESA-N
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Description

(1S)-1-(Thiophen-2-yl)propan-1-amine is a chiral primary amine featuring a thiophene ring attached to a three-carbon chain with the amine group at the terminal position. Its molecular formula is C₇H₁₁NS, and its hydrochloride salt has been reported with a purity of 95% . The compound’s stereochemistry at the C1 position (S-configuration) distinguishes it from racemic mixtures and may influence its biological activity or interaction with chiral receptors.

Properties

CAS No.

473732-91-1

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

(1S)-1-thiophen-2-ylpropan-1-amine

InChI

InChI=1S/C7H11NS/c1-2-6(8)7-4-3-5-9-7/h3-6H,2,8H2,1H3/t6-/m0/s1

InChI Key

MKSQLXYFWYXTSM-LURJTMIESA-N

Isomeric SMILES

CC[C@@H](C1=CC=CS1)N

Canonical SMILES

CCC(C1=CC=CS1)N

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Structure : Thiophene (a sulfur-containing aromatic heterocycle) linked to a propan-1-amine backbone.

Comparison with Similar Compounds

The following analysis compares (1S)-1-(thiophen-2-yl)propan-1-amine with structurally related amines, focusing on molecular features, physicochemical properties, and synthetic routes.

Structural Analogs with Varying Aromatic Rings

Compound Name Aromatic Group Molecular Formula Molecular Weight (g/mol) Key Differences Evidence ID
(1S)-1-(2-Methylphenyl)propan-1-amine 2-Methylphenyl C₁₀H₁₅N 149.24 Phenyl ring vs. thiophene; methyl substituent enhances lipophilicity.
2-(Thiophen-2-yl)ethan-1-amine Thiophene C₆H₉NS 127.21 Shorter carbon chain (ethane vs. propane). Positional isomerism may alter receptor binding.
(1S)-1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine Benzimidazole C₁₁H₁₅N₃S 221.32 Benzimidazole (basic heterocycle) introduces hydrogen-bonding potential vs. thiophene’s electron-rich nature.

Discussion :

  • Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions compared to phenyl or benzimidazole derivatives.

Impact of Functional Groups and Substituents

Compound Name Functional Group/Substituent Molecular Weight (g/mol) Notable Properties Evidence ID
2-(3-Methylthiophen-2-yl)propan-1-amine 3-Methylthiophene C₈H₁₃NS 155.26 Methyl group on thiophene alters electronic density and steric profile.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride Ketone + Methylamine C₈H₁₂ClNOS 213.71 Ketone introduces polarity; hydrochloride salt improves crystallinity.

Discussion :

  • Methylation of the thiophene ring (e.g., 3-methylthiophene) may enhance metabolic stability but reduce solubility .
  • Replacement of the amine with a ketone (propan-1-one derivative) drastically changes reactivity, enabling nucleophilic additions but eliminating basicity .

Stereochemical and Salt Forms

Compound Name Stereochemistry/Salt Form Molecular Weight (g/mol) Impact on Properties Evidence ID
(1S)-1-(Thiophen-2-yl)propan-1-amine hydrochloride S-configuration + HCl salt 183.69 (calculated) Improved stability and solubility vs. free amine.
Racemic 1-(Heteroaryl)propan-2-amines Racemic mixture Varies Reduced enantiomeric purity may diminish target specificity.

Discussion :

  • The S-enantiomer may exhibit distinct biological activity compared to the R-form or racemic mixtures, as seen in other chiral amines .

Discussion :

  • The target compound’s synthesis likely parallels methods for related amines, such as nucleophilic substitution or reductive amination .
  • Halogenated analogs (e.g., bromo-fluorophenyl derivatives) are more readily available, suggesting higher demand or simpler synthesis .

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